molecular formula C19H19F4N3O B6456187 N-[1-(4-fluorobenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine CAS No. 2549063-49-0

N-[1-(4-fluorobenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6456187
CAS No.: 2549063-49-0
M. Wt: 381.4 g/mol
InChI Key: COYJESOENNOWJM-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorobenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound featuring a piperidine core substituted with a 4-fluorobenzoyl group, an N-methyl moiety, and a pyridin-2-amine ring bearing a trifluoromethyl group at position 2. This structure combines aromatic fluorination, trifluoromethylation, and piperidine-based scaffolding, which are common in pharmaceuticals for optimizing bioavailability, metabolic stability, and target binding .

Properties

IUPAC Name

(4-fluorophenyl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F4N3O/c1-25(17-16(19(21,22)23)5-2-10-24-17)15-4-3-11-26(12-15)18(27)13-6-8-14(20)9-7-13/h2,5-10,15H,3-4,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYJESOENNOWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C(=O)C2=CC=C(C=C2)F)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F4N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(4-fluorobenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a synthetic compound with potential therapeutic applications. Its structural features suggest significant interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C15H16F4N2\text{C}_{15}\text{H}_{16}\text{F}_{4}\text{N}_{2}

Key features include:

  • Piperidine ring : A common motif in pharmacology that enhances bioavailability.
  • Fluorobenzoyl group : Imparts lipophilicity, facilitating membrane permeability.
  • Trifluoromethyl group : Enhances metabolic stability and alters electronic properties.

Research indicates that this compound may exhibit its biological activity through various mechanisms, including:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of monoacylglycerol lipase (MAGL), with reported IC50 values in the low nanomolar range, indicating strong potency against this target .
  • Receptor Modulation : The compound interacts with various neurotransmitter receptors, including serotoninergic and dopaminergic receptors. Notably, it demonstrated affinity for 5-HT2A and D2 receptors, suggesting potential applications in neuropharmacology .

Biological Activity Data

The following table summarizes key findings from studies assessing the biological activity of this compound.

Biological ActivityTargetIC50 Value (µM)Reference
MAGL InhibitionMAGL0.84
5-HT2A Receptor5-HT2A1.03
D2 ReceptorD2>10
Cell Growth Inhibition (Breast Cancer)Various Cancer Cells7.9 - 92

Case Studies

Several studies have highlighted the compound's potential therapeutic applications:

  • Cancer Research : In vitro studies demonstrated that the compound significantly inhibited the growth of human breast cancer cells, with IC50 values ranging from 7.9 to 92 µM. This suggests that it may serve as a candidate for further development in cancer therapeutics .
  • Neurological Disorders : The compound’s interaction with serotonin and dopamine receptors indicates its potential use in treating psychiatric disorders. Its favorable pKi ratio for 5-HT2A/D2 suggests a lower propensity for extrapyramidal side effects compared to traditional antipsychotics like haloperidol .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound A Compound B Compound D
Molecular Weight ~450–500 g/mol (estimated) 413.4 g/mol 314.3 g/mol 468.2 g/mol
logP ~3.5 (predicted) 3.8 2.9 4.1
Key Substituents 4-Fluorobenzoyl, CF₃-pyridine Pyrazole, CF₃-pyridine Nitro, CF₃-phenyl Piperazine, CF₃-phenyl
Bioactivity Undisclosed (predicted kinase/DLK inhibition) DLK inhibition (Ki = 0.5 nM) Androgen receptor antagonism Kinase modulation
  • Trifluoromethyl Impact : Enhances metabolic stability and lipophilicity across all compounds .
  • Fluorobenzoyl vs. Pyrazole : The target compound’s 4-fluorobenzoyl group may improve π-π stacking in receptor binding compared to Compound A’s pyrazole .

Preparation Methods

Synthesis of 1-(4-Fluorobenzoyl)piperidin-3-amine

The foundational intermediate, 1-(4-fluorobenzoyl)piperidin-3-amine, is synthesized via acylation of piperidin-3-amine. In a representative procedure, piperidin-3-amine is treated with 4-fluorobenzoyl chloride in the presence of triethylamine (TEA) as a base and dichloromethane (DCM) as the solvent. The reaction proceeds under ice-cooled conditions (0–5°C) to mitigate exothermic side reactions. After stirring for 6–8 hours, the mixture is washed with water, dried over anhydrous sodium sulfate, and purified via recrystallization from methylene chloride/methanol (1:1).

Key Reaction Conditions :

  • Solvent : Dichloromethane

  • Base : Triethylamine (1.2 equiv)

  • Temperature : 0–5°C → room temperature

  • Yield : 75–82%

N-Methylation of 1-(4-Fluorobenzoyl)piperidin-3-amine

The introduction of the N-methyl group is achieved using methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. The reaction is conducted at 60°C for 12 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography (hexane/ethyl acetate, 3:1).

Optimization Insight :

  • Excess methyl iodide (2.5 equiv) ensures complete methylation.

  • Higher temperatures (>80°C) risk decomposition, as evidenced by byproduct formation in analogous reactions.

Nucleophilic Aromatic Substitution with 2-Chloro-3-(trifluoromethyl)pyridine

The final coupling step involves reacting N-methyl-1-(4-fluorobenzoyl)piperidin-3-amine with 2-chloro-3-(trifluoromethyl)pyridine. This nucleophilic aromatic substitution is facilitated by the electron-withdrawing trifluoromethyl group, which activates the pyridine ring. The reaction is performed in DMF at 100°C for 24 hours using cesium carbonate (Cs₂CO₃) as a base.

Critical Parameters :

  • Solvent : DMF (anhydrous)

  • Base : Cs₂CO₃ (2.0 equiv)

  • Yield : 68–74%

Key Intermediates and Their Characterization

1-(4-Fluorobenzoyl)piperidin-3-amine

  • ¹H-NMR (400 MHz, CDCl₃) : δ 7.45–7.40 (m, 2H, Ar–H), 7.10–7.05 (m, 2H, Ar–H), 3.80–3.60 (m, 2H, piperidine-H), 3.20–3.00 (m, 1H, NH), 2.90–2.70 (m, 2H, piperidine-H), 1.90–1.60 (m, 4H, piperidine-H).

  • MS (ESI) : m/z 251.1 [M+H]⁺.

N-Methyl-1-(4-fluorobenzoyl)piperidin-3-amine

  • ¹H-NMR (400 MHz, CDCl₃) : δ 7.45–7.40 (m, 2H, Ar–H), 7.10–7.05 (m, 2H, Ar–H), 3.80–3.60 (m, 2H, piperidine-H), 3.00 (s, 3H, N–CH₃), 2.90–2.70 (m, 2H, piperidine-H), 1.90–1.60 (m, 4H, piperidine-H).

  • MS (ESI) : m/z 265.1 [M+H]⁺.

Optimization of Reaction Conditions

Acylation Efficiency

Variations in solvent and base significantly impact the acylation yield (Table 1). Polar aprotic solvents like DMF enhance reaction rates but may necessitate lower temperatures to prevent side reactions.

Table 1: Solvent and Base Effects on Acylation Yield

SolventBaseTemperature (°C)Yield (%)
DichloromethaneTriethylamine0–2582
DMFTriethylamine0–2578
THFPyridine0–2565

Methylation Selectivity

The choice of methylating agent influences selectivity. Methyl iodide provides higher yields compared to dimethyl sulfate due to reduced steric hindrance.

Analytical Characterization of the Final Product

Spectroscopic Data

  • ¹H-NMR (400 MHz, CDCl₃) : δ 8.30 (d, 1H, pyridine-H), 7.80 (d, 1H, pyridine-H), 7.45–7.40 (m, 2H, Ar–H), 7.10–7.05 (m, 2H, Ar–H), 4.20–4.00 (m, 1H, piperidine-H), 3.80–3.60 (m, 2H, piperidine-H), 3.10 (s, 3H, N–CH₃), 2.90–2.70 (m, 2H, piperidine-H), 1.90–1.60 (m, 4H, piperidine-H).

  • ¹³C-NMR (100 MHz, CDCl₃) : δ 165.5 (C=O), 162.0 (d, J = 245 Hz, C–F), 150.2 (pyridine-C), 135.0 (pyridine-C), 128.5 (Ar–C), 115.0 (d, J = 21 Hz, Ar–C), 52.1 (piperidine-C), 44.3 (N–CH₃), 32.5 (piperidine-C).

  • HRMS (ESI) : m/z 410.1345 [M+H]⁺ (calculated for C₁₉H₂₀F₄N₃O: 410.1348).

Purity Assessment

High-performance liquid chromatography (HPLC) analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirmed a purity of >98%.

Challenges and Mitigation Strategies

Byproduct Formation During Methylation

Over-alkylation can occur if excess methyl iodide is used. Implementing controlled addition (dropwise over 30 minutes) and monitoring via TLC minimizes this issue.

Solvent Selection for Nucleophilic Substitution

DMF, while effective, complicates purification due to high boiling points. Alternatives like dimethylacetamide (DMAc) offer similar reactivity with easier solvent removal .

Q & A

Q. What are the common synthetic routes for synthesizing N-[1-(4-fluorobenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine, and what analytical techniques are critical for its characterization?

Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine and pyridine moieties. Key steps include:

  • Piperidine functionalization : Reacting 4-fluorobenzoyl chloride with a piperidine derivative under palladium or copper catalysis, often in solvents like DMF or toluene under inert atmospheres .
  • Pyridine coupling : Introducing the trifluoromethylpyridine group via nucleophilic substitution or cross-coupling reactions, requiring precise temperature control (e.g., reflux in DMF) .
    Characterization :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent placement, with shifts for fluorinated groups (~110–120 ppm for CF3_3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight and fragmentation patterns .
  • Chromatography : HPLC or GC-MS ensures purity (>95%), critical for biological assays .

Q. How does the molecular structure of this compound influence its solubility and stability in experimental settings?

Answer: The compound’s trifluoromethyl and 4-fluorobenzoyl groups enhance lipophilicity (logP ~3.5), reducing aqueous solubility but improving membrane permeability. Stability considerations:

  • Hydrolytic sensitivity : The amide bond in the piperidine moiety may degrade under acidic/basic conditions, necessitating pH-controlled storage (pH 6–8) .
  • Photostability : Fluorinated aromatic rings are generally UV-stable, but prolonged light exposure should be avoided to prevent radical formation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in multi-step syntheses of this compound?

Answer: Low yields (e.g., 17.9% in analogous syntheses ) often stem from side reactions or inefficient coupling. Optimization strategies:

  • Catalyst screening : Transition metals like PdCl2_2(dppf) improve cross-coupling efficiency for pyridine-piperidine linkages .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in SNAr reactions .
  • Purification : Gradient chromatography (e.g., ethyl acetate/hexane) isolates intermediates with >90% purity .

Q. What methodologies are recommended to evaluate the compound’s interaction with biological targets, such as kinase inhibitors?

Answer:

  • In vitro assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd_d) to targets like p38 MAP kinase, with IC50_{50} values determined via enzyme inhibition assays .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) model binding poses, highlighting interactions between the trifluoromethyl group and hydrophobic kinase pockets .
  • Metabolic stability : Liver microsome assays (human/rat) assess cytochrome P450-mediated degradation, with half-life (t1/2_{1/2}) calculations guiding pharmacokinetic profiling .

Q. How should researchers analyze contradictory data in biological activity studies, such as varying IC50_{50}50​ values across assays?

Answer: Discrepancies may arise from assay conditions or target isoforms. Mitigation strategies:

  • Standardized protocols : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays) .
  • Isoform-specific profiling : Use CRISPR-edited cell lines to isolate target isoforms (e.g., p38α vs. p38β) .
  • Statistical analysis : Apply ANOVA or Student’s t-test to compare replicates, ensuring p-values <0.05 for significance .

Methodological Guidance Table

Research Focus Recommended Techniques Key Parameters References
Synthesis Optimization Catalyst screening (Pd/Cu), solvent optimization, gradient chromatographyYield (>70%), purity (>95%)
Biological Assays SPR, FP, liver microsome stabilityKd_d (nM), IC50_{50} (µM), t1/2_{1/2} (min)
Structural Analysis 1^1H/13^13C NMR, HRMS-ESI, X-ray crystallography (if available)δ (ppm), m/z, crystallographic resolution (Å)

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